BI-2493: A Technical Guide to its Core Mechanism of Action as a Pan-KRAS Inhibitor
BI-2493: A Technical Guide to its Core Mechanism of Action as a Pan-KRAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical data and mechanism of action for BI-2493, a novel, reversible, and potent pan-KRAS inhibitor. BI-2493 represents a significant advancement in targeting KRAS-driven cancers, demonstrating efficacy across a wide range of KRAS mutations and wild-type amplifications.
Core Mechanism of Action: Targeting the "OFF" State
KRAS is a small GTPase that functions as a molecular switch in cellular signaling.[1] It cycles between an inactive, GDP-bound ("OFF") state and an active, GTP-bound ("ON") state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis back to GDP.[1] Oncogenic mutations in KRAS impair this hydrolysis, locking the protein in a constitutively active state and driving downstream signaling pathways that regulate cell proliferation and survival.[1]
BI-2493 is a noncovalent, reversible pan-KRAS inhibitor that selectively binds to the inactive, GDP-bound "OFF" state of the KRAS protein.[2][3][4][5][6][7] By stabilizing this inactive conformation, BI-2493 prevents the SOS1-mediated nucleotide exchange, thereby blocking the activation of KRAS. This mechanism is distinct from covalent inhibitors that target specific mutations like G12C. A key characteristic of BI-2493 is its broad activity against various KRAS mutant alleles and its efficacy in tumors with KRAS wild-type (WT) amplification.[1][2][5][8] Furthermore, it exhibits high selectivity for KRAS over other RAS isoforms like HRAS and NRAS.[1][4][5]
In Vitro Efficacy and Antiproliferative Activity
BI-2493 demonstrates potent antiproliferative effects across a wide array of KRAS-dependent cancer cell lines, including those with various mutations and wild-type amplifications, while sparing cells dependent on HRAS or NRAS.[1][2]
| Cell Line Model | KRAS Status | Cell Type | Antiproliferative Effect (EC50) | Reference |
| Ba/F3 | KRAS G12V Dependent | Pro-B | Potent Inhibition (Specific value not stated) | [1] |
| Various Cancer Lines | KRAS Mutant | Multiple | Broadly active | [1] |
| Various Cancer Lines | KRAS WT-Amplified (CN > 7) | Multiple | Highly sensitive | [2][4][7] |
| HRAS/NRAS Dependent | HRAS/NRAS Mutant | Multiple | No sensitivity | [1][2] |
The antiproliferative activity of BI-2493 was determined using cell viability assays. A common protocol is as follows:
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Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density.
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Compound Treatment: Cells are treated with a range of concentrations of BI-2493, typically in a serial dilution format.
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Incubation: The treated cells are incubated for a period ranging from 72 to 120 hours to allow for effects on proliferation.[1]
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Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®).
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Data Analysis: The results are normalized to vehicle-treated controls, and dose-response curves are generated to calculate the half-maximal effective concentration (EC50).
In Vivo Antitumor Activity
Developed and optimized for in vivo administration, BI-2493 shows significant, dose-dependent antitumor activity in various cell line-derived (CDX) and patient-derived (PDX) xenograft models without causing significant toxicity, as evidenced by stable body weight in treated animals.[1]
| Xenograft Model | Cancer Type | KRAS Status | Dosing Regimen (Oral, BID) | Tumor Growth Inhibition (TGI) | Reference |
| SW480 (CDX) | Colorectal | G12V | 30 or 90 mg/kg | Significant growth suppression | [1] |
| NCI-H358 (CDX) | Non-Small Cell Lung | G12C | 30 mg/kg | Significant growth suppression | [1] |
| DMS 53 (CDX) | Small Cell Lung | WT-Amplified (CN=9.5) | 30 or 90 mg/kg | Dose-dependent inhibition | [2][7] |
| MKN1 (CDX) | Gastric | WT-Amplified (CN=12.7) | 90 mg/kg | 140% (Durable regression) | [4] |
| ES11082 (PDX) | Esophageal | WT-Amplified (CN=98) | 30 mg/kg | 78% | [4][7] |
| GA6871 (PDX) | Gastric | WT-Amplified (CN=28) | Not Specified | 108% (Regression) | [4][7] |
The in vivo efficacy of BI-2493 was evaluated in mouse xenograft models.
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Animal Model: Immunocompromised mice (e.g., 7- to 8-week-old female NMRI nude mice) are used.[2]
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Tumor Implantation: Approximately 5 million cancer cells, suspended in a solution like Matrigel, are subcutaneously engrafted into the mice.[2]
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Tumor Growth: Tumors are allowed to grow to a predetermined size.
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Treatment: Mice are randomized into vehicle control and treatment groups. BI-2493 is administered orally, typically twice daily (BID), at specified doses (e.g., 30 mg/kg or 90 mg/kg).[1]
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Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study to assess efficacy and toxicity, respectively.
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Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., IHC for Ki67, cC3).[7]
Pharmacodynamic Effects and Signaling Pathway Modulation
Consistent with its mechanism of action, BI-2493 treatment leads to the suppression of downstream KRAS signaling. A clear correlation is observed between the inhibition of the MAPK signaling pathway and the antiproliferative effects of the drug in KRAS WT-amplified cell lines.[4][7] This is evidenced by a dose-dependent reduction in the phosphorylation of ERK (pERK) and downregulation of DUSP6 mRNA, a known downstream target, following treatment.[7] In pancreatic cancer models, BI-2493 has also been shown to remodel the tumor microenvironment, increasing the infiltration of immune cells, which suggests a potential for combination with immunotherapy.[8]
High-Throughput Screening for Sensitivity Profiling
To assess the breadth of its activity, BI-2493 was evaluated in a high-throughput multiplexed viability screen (PRISM) across over 900 cancer cell lines.[2][4] The screen confirmed broad activity across a wide range of KRAS-altered cell lines.[2] Notably, KRAS WT-amplified cell lines (with a copy number > 7) were identified as among the most sensitive to BI-2493.[2][3] This provides a strong rationale for investigating BI-2493 in cancers with this specific genetic alteration, which is particularly common in gastroesophageal cancers.[3][4]
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Cell Line Pooling: Over 900 cancer cell lines, each uniquely barcoded, are pooled together for screening.
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Dosing: The pooled cells are treated with BI-2493 across an eight-point dose range (e.g., 0.00457 to 10 µmol/L) in threefold dilutions.[2]
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Incubation: The treated cells are incubated for 5 days.[2]
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Barcode Sequencing: After incubation, the DNA barcodes are amplified and sequenced to determine the relative abundance of each cell line in the treated vs. control pools.
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Data Analysis: The change in cell line representation is used to calculate antiproliferative activity, often represented as the area under the dose-response curve (AUC), to identify sensitive and resistant lines.[2][6]
Conclusion
BI-2493 is a potent and selective pan-KRAS inhibitor with a distinct mechanism of action, targeting the inactive "OFF" state of the protein.[2][3][6] Its development was achieved through rigidification of a chemical template via spirocyclization, leading to improved potency, metabolic stability, and permeability suitable for in vivo studies.[1][9] Preclinical data robustly support its potent antiproliferative and antitumor activities across a broad spectrum of KRAS-driven cancer models, including various mutant alleles and, significantly, KRAS wild-type amplifications.[1][2][5] These findings highlight BI-2493 as a promising therapeutic agent, providing a strong rationale for its clinical development in patients with tumors harboring these KRAS alterations.[2][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 9. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
